molecular formula C9H21B B075235 Tripropylborane CAS No. 1116-61-6

Tripropylborane

Cat. No. B075235
CAS RN: 1116-61-6
M. Wt: 140.08 g/mol
InChI Key: ZMPKTELQGVLZTD-UHFFFAOYSA-N
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Description

Tripropylborane is a chemical compound with the molecular formula C9H21B . It is also known by other names such as tri-n-propylboron and Borine .


Synthesis Analysis

Tripropylborane can be synthesized with the aid of ultrasound wave . The effect of ultrasound wave on yield of products was investigated and the structure and compositions of the as-prepared products were characterized by IR and element analysis .


Molecular Structure Analysis

The molecular weight of Tripropylborane is 140.08 g/mol . The InChI representation of the molecule is InChI=1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Tripropylborane are not mentioned in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .


Physical And Chemical Properties Analysis

Tripropylborane has a density of 0.7±0.1 g/cm³ . Its boiling point is 159.0±0.0 °C at 760 mmHg . The vapour pressure is 3.3±0.2 mmHg at 25°C . The enthalpy of vaporization is 37.9±3.0 kJ/mol . The flash point is 56.8±18.7 °C . The index of refraction is 1.390 .

Safety And Hazards

Tripropylborane is classified as having acute toxicity, oral (Category 4), H302 . It is advised to not breathe the gas, wash skin thoroughly after handling, and wear protective gloves/ protective clothing/ eye protection/ face protection .

properties

IUPAC Name

tripropylborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPKTELQGVLZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCC)(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149695
Record name Borane, tripropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripropylborane

CAS RN

1116-61-6
Record name Tripropylborane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Borane, tripropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Borane, tripropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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